Hepcidin-2 -

Hepcidin-2

Catalog Number: EVT-245647
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hepcidin-2 is a peptide hormone that plays a crucial role in regulating iron homeostasis in the body. It is primarily synthesized in the liver and is part of the hepcidin family, which includes hepcidin-1 and hepcidin-25. Hepcidin-2 is known for its ability to inhibit iron export from cells by binding to ferroportin, a protein responsible for transporting iron across cell membranes. This action helps maintain systemic iron levels and is particularly important during conditions of iron overload or infection.

Source

Hepcidin-2 is derived from the hepcidin gene, which is expressed in various tissues, predominantly in the liver. The synthesis of hepcidin-2 can be influenced by factors such as iron levels, inflammation, and erythropoiesis. Unlike hepcidin-1, which has a more prominent role in systemic iron regulation, hepcidin-2 has been shown to have specific regulatory functions under certain physiological conditions .

Classification

Hepcidin-2 belongs to the class of antimicrobial peptides and is classified as a peptide hormone. It is characterized by its small size (approximately 25 amino acids) and its structure, which includes several disulfide bonds that contribute to its stability and activity. Hepcidin-2 is often studied alongside hepcidin-1 due to their similar functions but distinct regulatory mechanisms and expression patterns .

Synthesis Analysis

Methods

The synthesis of hepcidin-2 can be achieved through various methods, including:

  1. Chemical Synthesis: Solid-phase peptide synthesis techniques are commonly used to produce hepcidin-2 in a laboratory setting. This method allows for precise control over the amino acid sequence and modifications.
  2. Biological Synthesis: Hepcidin-2 can also be expressed in recombinant systems using plasmids that encode the hepcidin gene. This approach typically involves transforming host cells (such as bacteria or yeast) with the plasmid to produce the peptide naturally.

Technical Details

In laboratory settings, hepcidin-2 can be synthesized using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Used for purification after synthesis.
  • Mass Spectrometry: Employed to confirm the identity and purity of synthesized peptides by analyzing their molecular weight and structure .
Molecular Structure Analysis

Structure

Hepcidin-2 has a compact structure stabilized by four disulfide bonds, which are essential for its biological activity. The peptide's sequence includes several hydrophilic and hydrophobic residues, contributing to its interaction with ferroportin.

Data

The molecular formula of hepcidin-2 is C_121H_196N_34O_36S_4, with a molecular weight of approximately 2820 Da. Its amino acid sequence differs slightly from that of hepcidin-1, leading to variations in its biological function and regulatory roles .

Chemical Reactions Analysis

Reactions

Hepcidin-2 primarily interacts with ferroportin through a binding reaction that leads to the internalization and degradation of ferroportin. This process effectively reduces iron transport from cells into circulation.

Technical Details

The binding affinity of hepcidin-2 for ferroportin has been studied using various biochemical assays, including surface plasmon resonance and competitive binding assays. These studies reveal that hepcidin-2's mechanism of action involves conformational changes in ferroportin upon binding, which triggers its internalization .

Mechanism of Action

Process

The mechanism by which hepcidin-2 regulates iron homeostasis involves several steps:

  1. Binding: Hepcidin-2 binds to ferroportin on the surface of enterocytes and macrophages.
  2. Internalization: Following binding, ferroportin undergoes endocytosis, leading to its degradation in lysosomes.
  3. Decreased Iron Export: The degradation of ferroportin results in reduced iron efflux into the bloodstream, thereby lowering systemic iron levels.

Data

Studies have shown that increased levels of hepcidin-2 correlate with elevated serum iron concentrations and inflammatory states . This feedback mechanism ensures that excess iron is sequestered during conditions that could lead to toxicity.

Physical and Chemical Properties Analysis

Physical Properties

Hepcidin-2 is a hydrophilic peptide with a high solubility in aqueous solutions due to its charged amino acids. It exhibits stability under physiological conditions but may degrade under extreme pH or temperature.

Chemical Properties

The chemical properties include:

  • pKa Values: Reflecting the ionization states of its amino acids.
  • Stability: The presence of disulfide bonds contributes to its resistance against proteolytic degradation.

Relevant analyses include mass spectrometry for molecular weight determination and HPLC for purity assessment .

Applications

Scientific Uses

Hepcidin-2 has significant implications in various scientific fields:

  1. Iron Metabolism Research: Understanding its role can help elucidate mechanisms underlying disorders like anemia or hemochromatosis.
  2. Therapeutic Development: Hepcidin analogs are being explored as potential treatments for conditions characterized by dysregulated iron metabolism.
  3. Diagnostic Tools: Measurement of hepcidin levels can serve as biomarkers for assessing iron status in patients with chronic diseases or infections .
Molecular Mechanisms of Hepcidin-2 in Iron Homeostasis Regulation

Hepcidin-2 Interaction with Ferroportin: Structural and Functional Dynamics

Hepcidin-2, like Hepcidin-1, is a 25-amino acid peptide characterized by eight conserved cysteine residues forming four disulfide bonds critical for its tertiary structure. The disulfide connectivity, initially proposed as a ladder-like arrangement including a rare vicinal bond, is now understood to form a β-hairpin-like motif with a flexible N-terminal region essential for biological activity [2]. This N-terminus mediates binding to ferroportin (SLC40A1), the sole known cellular iron exporter. Ferroportin, expressed on enterocytes, macrophages, and hepatocytes, facilitates iron efflux into plasma. Structural studies reveal ferroportin as a 12-transmembrane helix protein with two distinct divalent metal-binding sites (N-domain and C-domain) and operates via an alternating access mechanism [4] [7].

The interaction between hepcidin and ferroportin involves two key mechanisms:

  • Occlusion of Iron Efflux Pathway: Cryo-electron microscopy (cryo-EM) structures demonstrate that hepcidin binding locks ferroportin in an outward-open conformation, physically obstructing the central cavity through which iron is exported. The carboxy-terminus of hepcidin directly contacts the divalent metal ion (likely Fe²⁺ or Co²⁺) bound within the C-domain metal binding site of ferroportin, involving residues Cys326 and His507 [7].
  • Induction of Internalization and Degradation: Hepcidin binding triggers ubiquitination of ferroportin's cytoplasmic lysine-rich loop (ICL3), leading to clathrin-mediated endocytosis and lysosomal/proteasomal degradation. This mechanism provides prolonged suppression of iron export, lasting beyond hepcidin's plasma clearance [4] [6].

Table 1: Key Structural Determinants of Hepcidin-Ferroportin Interaction

ComponentFeatureFunctional Consequence
Hepcidin-2 N-terminusFlexible region; Critical residues (e.g., Phe4, Ile6) identified via alanine scans [2]Hydrophobic interactions crucial for initial ferroportin binding; Truncation leads to progressive activity loss.
Ferroportin C-domainMetal binding site (Cys326, His507, D325, T320) [7]Site of hepcidin C-terminus contact; Iron binding increases hepcidin affinity 80-fold; Mutations (e.g., C326Y) cause hepcidin resistance and hemochromatosis.
Ferroportin N-domainMetal binding site (D39, H43) [7]Putative primary iron transport site; D39 mutation abolishes iron efflux.
Hepcidin Disulfide Bonds4 bonds (Revised connectivity: 7-23, 11-19, 10-13, 14-22) [2]Maintains β-hairpin core structure; Diselenide substitutions retain activity, ruling out disulfide exchange with ferroportin.

Hepcidin-2 Specificity: While the core binding mechanism is likely shared, functional differences between Hepcidin-1 and Hepcidin-2 (Section 1.3) imply that sequence variations within the N-terminus (e.g., position 4) or surrounding regions impact the affinity or stability of the Hepcidin-2/ferroportin complex, reducing its potency in systemic iron regulation compared to Hepcidin-1 [10].

Role of Hepcidin-2 in Systemic vs. Local Iron Redistribution

Hepcidin-2 demonstrates a significantly different expression profile and potentially distinct physiological roles compared to Hepcidin-1, suggesting specialization beyond systemic iron control:

  • Systemic Iron Homeostasis (Limited Role): Unlike Hepcidin-1, Hepcidin-2 overexpression in transgenic mice does not cause iron deficiency or anemia, even at very high transcript levels. This indicates a markedly weaker ability to systemically downregulate ferroportin and restrict plasma iron levels compared to Hepcidin-1 [10]. While both genes are induced in the liver by iron overload (carbonyl-iron, iron-dextran), the magnitude and functional impact of Hepcidin-2 induction on systemic iron parameters appear minor relative to Hepcidin-1 [3] [9].

  • Local Iron Regulation & Tissue-Specific Expression:

  • Pancreas: A defining characteristic is the high basal expression of Hepc2 transcripts in the mouse pancreas, contrasting with minimal Hepc1 expression in this organ [3] [9]. This suggests a primary role for Hepcidin-2 in regulating local iron handling within pancreatic acinar or islet cells, potentially protecting this organ from iron-mediated oxidative stress or modulating iron availability for digestive enzyme synthesis.
  • Heart & Liver: Both isoforms are expressed in the heart (lower levels) and liver (high levels). Hepatic induction during iron overload suggests Hepcidin-2 may contribute alongside Hepcidin-1 to limiting further iron absorption and release during systemic excess, albeit with less potency [3] [9].
  • Inflammation Response: Hepcidin-1 is strongly upregulated by inflammation (e.g., via IL-6) as part of the anemia of inflammation, sequestering iron in macrophages. While less studied, Hepc2 may also respond to inflammatory signals, contributing to local iron sequestration in tissues like the pancreas during infection or injury.
  • Host Defense Connection: Hepcidins evolved from antimicrobial peptides. The conservation of Hepcidin-2 in mice, its tissue-specific expression (especially pancreas), and its potential response to inflammation hint at a possible dual role in local iron restriction (to limit pathogen growth) and direct antimicrobial activity, although direct evidence for the latter function in mice is still emerging.

Table 2: Hepcidin-2 Expression and Putative Roles in Systemic vs. Local Contexts

ContextExpression/RoleEvidence
Systemic RegulationWeak inducer; Transgenic overexpression does not cause anemia [10].Hepcidin-2 transgenic mice develop normally with normal hematologic parameters despite high transgene expression.
LiverCo-expressed with Hepcidin-1; Induced by iron overload [3] [9].Increased Hepc2 mRNA in liver after carbonyl-iron or iron-dextran administration.
PancreasHigh constitutive expression; Minimal Hepc1 expression [3] [9]."In contrast to HEPC1, a high amount of HEPC2 transcripts was detected in the pancreas." [3] [9].
HeartLow constitutive expression (both isoforms) [3] [9]."Both genes are highly expressed in the liver and to a much lesser extent in the heart." [3] [9].
InflammationPotential induction (inferred from conserved pathways); Role in local iron restriction for host defense.Hepcidin-1 is a known acute-phase reactant; Tissue-specific inflammation may induce local Hepcidin-2.

Comparative Analysis of Hepcidin-2 and Hepcidin-1 Isoforms in Murine Models

The existence of two hepcidin genes in mice provides a powerful model for dissecting isoform-specific functions through comparative analysis:

  • Genetic Origin and Sequence:
  • The Hepc1 and Hepc2 genes reside on mouse chromosome 7 and likely arose from a recent duplication event involving an ancestral hepcidin gene and part of the adjacent USF2 gene [3] [9].
  • The prepropeptides share significant homology, but the mature 25-amino acid peptides exhibit divergence (68% identity). Crucially, the eight cysteine residues forming the disulfide scaffold are perfectly conserved, implying similar folding. Key differences exist in the N-terminal region critical for ferroportin interaction (e.g., position 4) and within the core peptide [3] [9] [10].
  • Hepc1 has a retroviral intracisternal A-particle (IAP) element inserted upstream, which may influence its regulation [3] [9].
  • Functional Activity - Iron Regulation:
  • Hepcidin-1 (Hamp1): This is the primary systemic iron-regulatory hormone in mice. Transgenic overexpression of Hamp1 leads to severe iron deficiency anemia due to ferroportin degradation, blocking dietary iron absorption and macrophage iron recycling [10]. Knockout models develop severe iron overload resembling human hemochromatosis.
  • Hepcidin-2 (Hamp2): Transgenic overexpression of Hamp2 (across multiple founder lines) does not cause anemia or alter systemic iron parameters (serum iron, transferrin saturation, hemoglobin) compared to non-transgenic littermates, despite very high hepatic transgene mRNA levels. This demonstrates a profoundly weaker ability to systemically regulate iron via ferroportin compared to Hepcidin-1 [10]. Hamp2 knockout mice do not exhibit overt systemic iron overload phenotypes, further supporting its minor systemic role [3].
  • Expression Patterns: As detailed in Section 1.2, expression profiles differ significantly:
  • Liver: Both genes are highly expressed and co-induced by iron overload. Hamp1 expression is dominant and more dynamically regulated in response to systemic iron cues and inflammation.
  • Pancreas: Hamp2 is constitutively highly expressed; Hamp1 expression is minimal [3] [9].
  • Heart: Low expression of both isoforms [3] [9].
  • Implications of Differences: The sequence variations, particularly in the N-terminus, are likely responsible for the differential binding affinity to ferroportin and functional potency. The distinct expression profiles, especially the pancreatic enrichment of Hepcidin-2, suggest its primary physiological role lies in regulating local iron homeostasis within specific tissues rather than systemic iron balance. Hepcidin-1 remains the master regulator of systemic iron flux in mice.

Table 3: Comparative Analysis of Murine Hepcidin-1 and Hepcidin-2

FeatureHepcidin-1 (Hamp1)Hepcidin-2 (Hamp2)
Mature Peptide IdentityReference68% identity to Hepcidin-1; Divergent residues in N-terminus and core [3] [9].
Systemic Iron RegulationPotent: Overexpression → Severe Iron Deficiency Anemia [10].Weak: Overexpression → No anemia or systemic iron alteration [10].
Response to Iron OverloadStrongly induced in liver [3] [9].Induced in liver [3] [9].
Basal Liver ExpressionHighHigh
Pancreatic ExpressionMinimal [3] [9].High constitutive [3] [9].
Cardiac ExpressionLow [3] [9].Low [3] [9].
Upstream RegulationIAP element insertion [3] [9].No IAP element reported.
Primary Physiological RoleMaster regulator of systemic iron homeostasis.Regulator of local iron homeostasis (e.g., pancreas); Potential role in host defense/local inflammation.

Properties

Product Name

Hepcidin-2

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